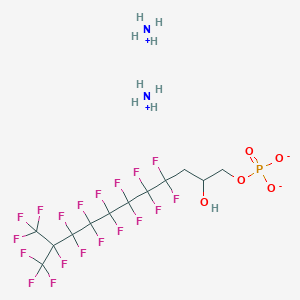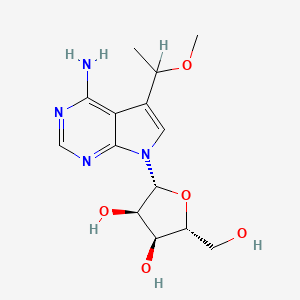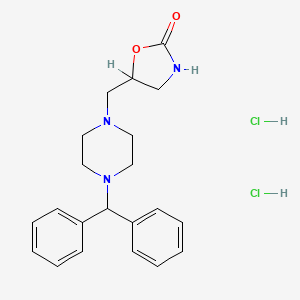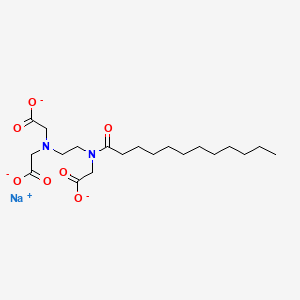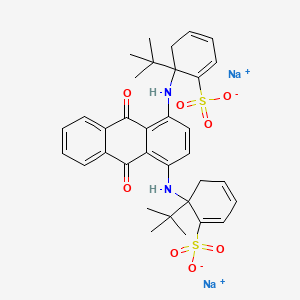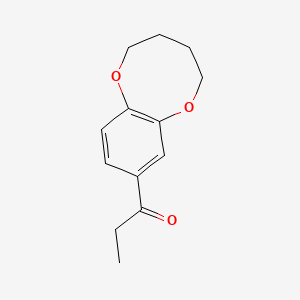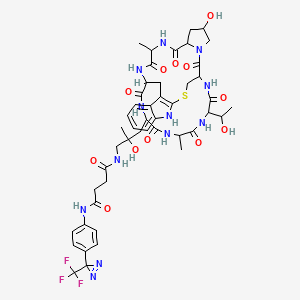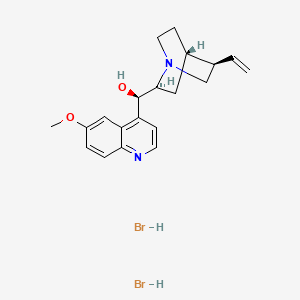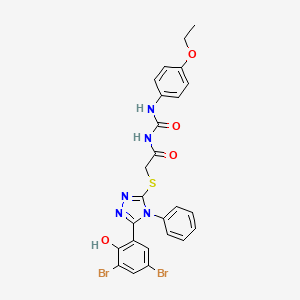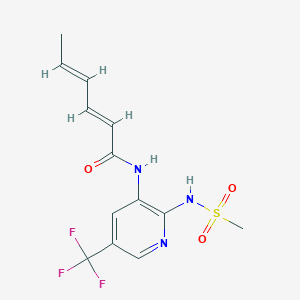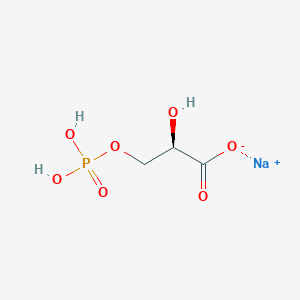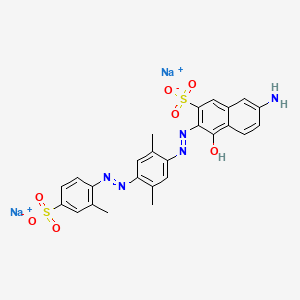![molecular formula C75H70Cl2N8O20 B12725976 (1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid” is a highly complex organic molecule. Such compounds often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various rings and the introduction of functional groups. Typical synthetic routes might include:
Cyclization reactions: to form the core structure.
Functional group transformations: to introduce hydroxyl, amino, and carboxyl groups.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of such complex molecules often requires:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: such as lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of other complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential pathways might include:
Binding to enzymes: to inhibit or activate their activity.
Interacting with receptors: to modulate signaling pathways.
Incorporation into cellular structures: to alter their function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with multiple rings and functional groups.
Uniqueness
The uniqueness of this compound could be highlighted by its specific structural features, such as the arrangement of rings and the presence of unique functional groups.
Propiedades
Fórmula molecular |
C75H70Cl2N8O20 |
|---|---|
Peso molecular |
1474.3 g/mol |
Nombre IUPAC |
(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C75H70Cl2N8O20/c1-5-6-7-33-8-10-34(11-9-33)31-78-32-45-51(89)30-44-57(65(45)91)43-24-36(13-16-49(43)87)58-69(95)84-63(72(98)83-62(44)73(99)100)64(90)38-15-19-53(47(77)25-38)104-56-28-40-27-55(66(56)92)103-52-18-12-35(20-46(52)76)21-48-67(93)80-60(70(96)82-61(40)71(97)81-58)39-22-41(86)29-42(23-39)102-54-26-37(14-17-50(54)88)59(68(94)79-48)85-74(101)105-75(2,3)4/h8-20,22-30,48,58-64,78,86-92H,5-7,21,31-32H2,1-4H3,(H,79,94)(H,80,93)(H,81,97)(H,82,96)(H,83,98)(H,84,95)(H,85,101)(H,99,100)/t48-,58-,59+,60+,61-,62+,63+,64-/m1/s1 |
Clave InChI |
OLVKJGATBDZWNW-AVRBPNGPSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)CNCC2=C(C=C3[C@H](NC(=O)[C@@H]4[C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C1=CC(=CC(=C1)OC1=C(C=CC(=C1)[C@@H](C(=O)N9)NC(=O)OC(C)(C)C)O)O)C(=O)N[C@H]7C(=O)N[C@H](C1=CC(=C(C=C1)O)C3=C2O)C(=O)N4)C=C8)Cl)Cl)O)C(=O)O)O |
SMILES canónico |
CCCCC1=CC=C(C=C1)CNCC2=C(C=C3C(NC(=O)C4C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C1=CC(=CC(=C1)OC1=C(C=CC(=C1)C(C(=O)N9)NC(=O)OC(C)(C)C)O)O)C(=O)NC7C(=O)NC(C1=CC(=C(C=C1)O)C3=C2O)C(=O)N4)C=C8)Cl)Cl)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


